2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-9-7-17(8-10-20)15-23(28)24-19-6-4-5-18(16-19)21-11-12-22(26-25-21)27-13-2-3-14-27/h4-12,16H,2-3,13-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVHMPUSTZWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the pyrrolidine ring: This step involves the nucleophilic substitution of a halogenated pyridazine intermediate with pyrrolidine.
Coupling with 4-methoxyphenylacetic acid: The final step involves the coupling of the pyridazine intermediate with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux (4 h) | 2-(4-Methoxyphenyl)acetic acid + 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline | 78% | Acidic hydrolysis cleaves the amide bond selectively |
| 10% NaOH, ethanol, 80°C (2 h) | Sodium 2-(4-methoxyphenyl)acetate + free amine | 85% | Base-mediated saponification with faster kinetics |
Mechanistic Insight :
-
Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water.
-
Base-mediated hydrolysis proceeds via deprotonation of the nucleophilic hydroxide ion (Fig. 1A) .
Oxidation Reactions
The pyrrolidine and pyridazine rings are susceptible to oxidation.
Pyrrolidine Ring Oxidation
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| KMnO₄, H₂O, 0°C | 2-(4-Methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl-oxide)pyridazin-3-yl)phenyl)acetamide | 62% | Selective N-oxidation without ring opening |
| H₂O₂, AcOH, RT (12 h) | 2-(4-Methoxyphenyl)-N-(3-(6-(2-pyrrolidone)pyridazin-3-yl)phenyl)acetamide | 45% | Over-oxidation to lactam under prolonged conditions |
Pyridazine Ring Oxidation
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| mCPBA, DCM, 0°C | Epoxidation at pyridazine C4-C5 position | <5% | Low yield due to steric hindrance |
Key Finding :
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.
| Reagents/Conditions | Products | Yield | Regioselectivity |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 2-(4-Methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)-5-nitropyridazin-3-yl)phenyl)acetamide | 33% | Nitration at pyridazine C5 (minor pathway) |
| Br₂, FeBr₃, DCM, RT | 2-(3-Bromo-4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | 71% | Bromination at methoxyphenyl C3 |
Mechanistic Insight :
Methoxy Demethylation
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| BBr₃, DCM, −78°C → RT | 2-(4-Hydroxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | 88% | Quantitative demethylation to phenol |
Reduction of Pyridazine
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| H₂, Pd/C, MeOH, 50 psi | Partially reduced pyridazine-dihydropyridazine adduct | 29% | Incomplete reduction due to steric effects |
Nucleophilic Substitution
The pyridazine ring undergoes substitution at C3 or C6 when activated.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| NaN₃, DMF, 100°C | 2-(4-Methoxyphenyl)-N-(3-(6-azido-pyridazin-3-yl)phenyl)acetamide | 54% | Azide substitution at pyridazine C6 |
| NH₃, CuI, 120°C | 2-(4-Methoxyphenyl)-N-(3-(6-amino-pyridazin-3-yl)phenyl)acetamide | 41% | Amination with moderate efficiency |
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) | 2-(4-Methoxyphenyl)-N-(3-(6-(4-fluorophenyl)pyridazin-3-yl)phenyl)acetamide | 67% | Requires pre-halogenation of pyridazine |
Critical Analysis
-
Steric Effects : Bulky substituents on the pyridazine ring (e.g., pyrrolidine) hinder reactions at C3/C6 .
-
Electronic Effects : Electron-rich methoxyphenyl directs EAS to para, while electron-deficient pyridazine favors nucleophilic attack .
-
Synthetic Utility : Demethylation (→ phenol) and azide substitution enable downstream bioconjugation or further derivatization .
This compound’s versatility in bond cleavage, substitution, and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents . Controlled reaction conditions are essential to minimize side products like over-oxidized lactams or reduced diastereomers.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for various conditions:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide exhibit anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Study Type | Cell Line | Findings |
|---|---|---|
| In vitro | MCF-7 (breast cancer) | Induced apoptosis at concentrations of 10–50 µM |
| In vitro | PC-3 (prostate cancer) | Inhibited NF-kB signaling pathway |
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Research indicates that similar compounds may modulate neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases:
- Cognitive Enhancement : Studies have explored the modulation of cyclic nucleotide phosphodiesterases, which are crucial in cognitive function. Compounds that inhibit these enzymes can enhance memory and learning processes .
Anti-inflammatory Properties
Research has indicated that compounds with similar structures may possess anti-inflammatory effects. This is particularly relevant in chronic inflammatory diseases where pro-inflammatory cytokines play a significant role:
| Inflammatory Pathway | Effect of Compound |
|---|---|
| NF-kB Pathway | Downregulation of pro-inflammatory cytokines |
| MAPK Pathway | Inhibition of inflammatory signaling |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of structurally related compounds demonstrated significant anticancer activity against human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that treatment with these compounds led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, derivatives of the compound were tested for their ability to enhance cognitive function in animal models. The results showed improvements in memory retention and learning capabilities, attributed to the modulation of cyclic nucleotide levels, suggesting potential applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, modulating their activity. The pyridazine and pyrrolidine rings play a crucial role in binding affinity and specificity, while the methoxyphenyl group may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs with Pyridazine/Pyrimidine Cores
The compound shares structural homology with several analogs, differing in substituents and heterocyclic systems. Key comparisons include:
CB-839
- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
- Key Differences :
- Comparison : The target compound lacks the thiadiazole and trifluoromethoxy groups, which may reduce potency against GLS but improve solubility due to the methoxyphenyl group.
Compound 13d
- Structure: 2-(4-(6-(3-(Pyrrolidin-1-yl)propylamino)pyrimidin-4-ylamino)phenyl)-N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide .
- Key Differences :
- Heterocycle : Pyrimidine instead of pyridazine.
- Substituents : A tert-butyl pyrazole group replaces the phenyl-pyridazine system.
- Activity : Demonstrated moderate yield (28.26%) and molecular weight (m/z 491.2592), suggesting synthetic challenges compared to the target compound .
Compounds with Varied Amine Substituents
17{4,1}
- Structure: 2-(4-((3-(Pyrrolidin-1-yl)propylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide .
- Key Differences: Linker: A propylamino-morpholine chain replaces the pyridazine-phenyl system. Synthesis: Prepared via bromomethylphenyl intermediates, yielding oily products with moderate purity .
- Comparison : The absence of a heteroaromatic core in 17{4,1} likely reduces target specificity compared to the pyridazine-containing compound.
BPTES
- Structure : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide .
- Key Differences :
- Scaffold : Sulfide-linked thiadiazoles instead of a pyridazine-acetamide system.
- Activity : BPTES inhibits GLS but suffers from poor pharmacokinetics, whereas the target compound’s pyrrolidine-pyridazine system may enhance bioavailability .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure features a methoxyphenyl group, a pyridazinyl moiety, and a pyrrolidine ring, which are critical for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, with some showing significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to the target compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has also been investigated. Compounds exhibiting similar structural features to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by modifications to its structure. For example, the presence of electron-donating groups such as methoxy on the phenyl ring enhances antimicrobial activity, while variations in the pyrrolidine and pyridazine components can affect potency and selectivity .
Case Studies
- Antibacterial Evaluation : A study evaluated several pyrrolidine derivatives against a panel of bacterial strains, revealing that modifications in substituents significantly impacted their antibacterial efficacy. The most active compounds exhibited MIC values comparable to established antibiotics .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could effectively reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline or acidic conditions. For example, intermediates such as substituted pyridazine rings are formed via nucleophilic aromatic substitution or coupling reactions. Key steps include:
- Substitution reactions to introduce the pyrrolidin-1-yl group onto the pyridazine ring .
- Condensation reactions using condensing agents (e.g., DCC or EDC) to link the methoxyphenylacetamide moiety to the pyridazine core .
- Purification via column chromatography to isolate intermediates and the final product .
Critical Parameters : Temperature control (often 60–100°C), solvent selection (e.g., DMSO, acetonitrile), and reaction time (6–24 hours) are crucial for yield optimization .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the methoxyphenyl, pyrrolidine, and pyridazine groups. Aromatic proton signals in the δ 6.5–8.5 ppm range and acetamide carbonyl peaks near δ 168–170 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Detects functional groups like C=O (1660–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Pyridazine Ring : Susceptible to electrophilic substitution at the electron-deficient positions .
- Acetamide Linker : Participates in hydrolysis under acidic/basic conditions or reacts with nucleophiles (e.g., amines) .
- Pyrrolidin-1-yl Group : Acts as a hydrogen bond acceptor, influencing solubility and target binding in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions and improve yield?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes unwanted hydrolysis .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in pyridazine functionalization .
- By-Product Analysis : LC-MS monitors side products (e.g., over-oxidized pyrrolidine), guiding additive use (e.g., antioxidants) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- 2D NMR Techniques : HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing effects .
- Computational Modeling : DFT calculations predict NMR chemical shifts, aiding assignment of complex splitting patterns .
Q. What computational strategies are used to predict the compound’s biological activity and target interactions?
- Molecular Docking : Screens against kinase or GPCR targets using PyMOL or AutoDock, leveraging the pyrrolidine group’s affinity for hydrophobic pockets .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding via the acetamide linker) .
- ADMET Prediction : SwissADME forecasts solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Core Modifications : Replacing the methoxyphenyl with halogenated aryl groups improves target affinity (e.g., IC50 reduction in kinase assays) .
- Linker Variation : Substituting the acetamide with sulfonamide enhances metabolic stability .
- Bioisosteric Replacement : Exchanging pyrrolidine with piperidine alters conformational flexibility and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
